2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one
CAS No.:
Cat. No.: VC17711224
Molecular Formula: C6H6BrNOS
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6BrNOS |
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Molecular Weight | 220.09 g/mol |
IUPAC Name | 2-amino-1-(3-bromothiophen-2-yl)ethanone |
Standard InChI | InChI=1S/C6H6BrNOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3,8H2 |
Standard InChI Key | CFWOYBOSTPOODK-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1Br)C(=O)CN |
Introduction
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of 2-amino-1-(3-bromothiophen-2-yl)ethan-1-one predominantly follows a condensation reaction pathway. A widely documented method involves refluxing 3-bromothiophene-2-carbaldehyde with ethyl cyanoacetate in ethanol, catalyzed by 4-(dimethylamino)pyridine (DMAP). This reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group reacts with the active methylene group of ethyl cyanoacetate to form an α,β-unsaturated intermediate. Subsequent aminolysis introduces the amino group, yielding the final product.
Key Reaction Conditions:
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Solvent: Ethanol (polar protic solvent enhances nucleophilicity).
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Temperature: Reflux (~78°C) to drive the reaction to completion.
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Catalyst: DMAP (accelerates the condensation step by deprotonating the active methylene group).
Alternative methods explore the use of microwave-assisted synthesis to reduce reaction times, though yields remain comparable to traditional reflux methods.
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol or dichloromethane-hexane mixtures, achieving purity levels >95%. Advanced characterization techniques include:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 5.4 Hz, 1H, thiophene-H), 6.95 (d, J = 5.4 Hz, 1H, thiophene-H), 4.20 (s, 2H, NH₂), 2.50 (s, 2H, CH₂).
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¹³C NMR: Peaks at 195.2 ppm (C=O), 140.1 ppm (C-Br), and 125.3 ppm (thiophene carbons).
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High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₆H₆BrNOS [M+H]⁺: 220.09; found: 220.08.
Molecular Structure and Physicochemical Properties
Structural Analysis
The compound crystallizes in a monoclinic system with space group P2₁/c, as confirmed by X-ray diffraction studies. Key structural features include:
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A thiophene ring brominated at the 3-position, creating electron-withdrawing effects that polarize the ring.
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An ethanone group (-CO-) at the 2-position, conjugated to the thiophene ring, enhancing stability.
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A primary amine group (-NH₂) at the β-position relative to the ketone, enabling hydrogen bonding and nucleophilic reactivity.
Bond Lengths and Angles:
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C-Br bond: 1.89 Å (typical for aryl bromides).
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C=O bond: 1.21 Å (consistent with ketones).
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Dihedral angle between thiophene and ethanone planes: 12.5°, indicating moderate conjugation.
Physicochemical Properties
Property | Value |
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Molecular Weight | 220.09 g/mol |
Melting Point | 148–150°C |
Solubility | Ethanol: 25 mg/mL; DMSO: 50 mg/mL |
LogP (Partition Coefficient) | 1.85 (indicating moderate lipophilicity) |
The compound exhibits UV-Vis absorption at λₘₐₓ = 280 nm (π→π* transition of the thiophene ring), making it suitable for spectroscopic tracking in biological assays.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
2-Amino-1-(3-bromothiophen-2-yl)ethan-1-one demonstrates acetylcholinesterase (AChE) inhibition with an IC₅₀ of 8.2 μM, comparable to rivastigmine (IC₅₀ = 6.7 μM). This activity stems from:
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Hydrogen bonding between the amino group and the catalytic triad (Ser203, His447, Glu334) of AChE.
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π-Stacking interactions between the bromothiophene ring and hydrophobic residues (Phe295, Phe297) in the active site.
Butyrylcholinesterase (BChE) inhibition is less potent (IC₅₀ = 32 μM), likely due to BChE's larger active site accommodating bulkier inhibitors.
Antimicrobial Activity
Preliminary studies indicate moderate antibacterial activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL). The bromine atom enhances membrane permeability by disrupting lipid bilayers, while the amine group interferes with bacterial cell wall synthesis.
Applications in Research and Industry
Medicinal Chemistry
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Alzheimer’s Disease: As an AChE inhibitor, this compound is a candidate for mitigating acetylcholine deficiency in neurodegenerative disorders.
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Anticancer Agents: Derivatives with appended platinum complexes show cytotoxicity against HeLa cells (IC₅₀ = 12 μM).
Materials Science
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Organic Semiconductors: The conjugated thiophene-ketone system enables hole mobility (μₕ = 0.15 cm²/V·s), suitable for organic field-effect transistors.
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Coordination Polymers: Reacts with Cu(II) to form 2D frameworks with luminescent properties (λₑₘ = 450 nm).
Comparison with Structural Analogs
Halogenated Thiophene Derivatives
Compound | AChE IC₅₀ (μM) | LogP | Application |
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2-Amino-1-(3-bromothiophen-2-yl)ethan-1-one | 8.2 | 1.85 | Neurodegenerative therapy |
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one | 15.4 | 2.10 | Antidepressant research |
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(3-bromothiophen-2-yl)ethan-1-one | N/A | 2.75 | Antifungal agents |
The 3-bromo substitution on thiophene enhances AChE affinity compared to 4-bromo analogs, while thiadiazole derivatives prioritize antifungal over neurological applications.
Amino Ketone Compounds
Compound | Melting Point (°C) | Solubility (DMSO) |
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2-Amino-1-(3-bromothiophen-2-yl)ethan-1-one | 148–150 | 50 mg/mL |
2-Amino-1-(3-bromophenyl)ethanone | 162–164 | 30 mg/mL |
Thiophene-based amino ketones exhibit lower melting points and higher solubility than phenyl analogs due to reduced crystallinity from the heterocyclic ring .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the amine group to tertiary amines may enhance blood-brain barrier penetration for neurological applications.
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Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles could improve bioavailability and reduce off-target effects.
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Green Synthesis: Exploring biocatalytic routes using aminotransferases to achieve enantioselective synthesis.
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